molecular formula C18H23N3O4 B12208869 Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B12208869
M. Wt: 345.4 g/mol
InChI Key: WDLRIVGZKHYCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a benzyl group attached to a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with 1-benzyl-2,5-dioxopyrrolidin-3-yl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-1-carboxylate
  • Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)morpholine-1-carboxylate
  • Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-2-25-18(24)20-10-8-19(9-11-20)15-12-16(22)21(17(15)23)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

InChI Key

WDLRIVGZKHYCMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.